Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine
Overview
Description
“Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine” is a chemical compound with the molecular formula C16H24N2 . It is a subject of interest in various fields of chemistry and biology .
Synthesis Analysis
The synthesis of piperidone analogs, which serve as precursors to the piperidine ring, has been a subject of considerable research . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group, a cyclopropyl group, and a piperidin-4-ylmethyl-amine group . The molecular weight of the compound is 244.37516 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .Scientific Research Applications
Catalyst Development in Organic Synthesis
Recent studies in the field of organic synthesis have highlighted the importance of catalyst development for C-N bond formation, crucial for creating complex molecules. The use of copper-mediated systems, especially in reactions involving aromatic, heterocyclic, and aliphatic amines, such as benzylamines and piperidines, has shown significant advancements. These systems offer recyclable protocols, potentially lowering the environmental impact and cost of chemical processes. Such advancements are paving the way for more sustainable and efficient methods in the synthesis of pharmaceuticals and other complex organic compounds (Kantam et al., 2013).
Neuropsychiatric Disorder Treatments
In neuropsychiatric research, dopamine D2 receptor ligands are of great interest due to their therapeutic potential in treating disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes an aromatic moiety and a cyclic amine, which are essential for the ligand's effectiveness. Research into these ligands provides insight into the development of new medications with potentially fewer side effects and improved efficacy for patients suffering from these debilitating conditions (Jůza et al., 2022).
Antifungal Compound Discovery
The exploration of antifungal compounds from natural sources, such as Piper species, has led to the identification of a variety of chemical structures with potential pharmaceutical or agricultural applications. This research not only contributes to our understanding of natural product chemistry but also offers a pathway to developing new fungicides and antifungal drugs, addressing the growing concern of fungal resistance (Xu & Li, 2011).
Advancements in Saturated C-H Bond Functionalization
Metalloporphyrin-catalyzed reactions have become a focal point in the field of organic chemistry due to their ability to selectively functionalize saturated C-H bonds. This research is crucial for the development of new synthetic pathways, enabling the creation of complex molecules with high precision and efficiency. Such advancements have broad implications for the synthesis of pharmaceuticals, agrochemicals, and materials science (Che et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-N-(piperidin-4-ylmethyl)cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-4-14(5-3-1)12-18(16-6-7-16)13-15-8-10-17-11-9-15/h1-5,15-17H,6-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZBCUAYWKIMJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCNCC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199689 | |
Record name | 4-Piperidinemethanamine, N-cyclopropyl-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353982-79-2 | |
Record name | 4-Piperidinemethanamine, N-cyclopropyl-N-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinemethanamine, N-cyclopropyl-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701199689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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